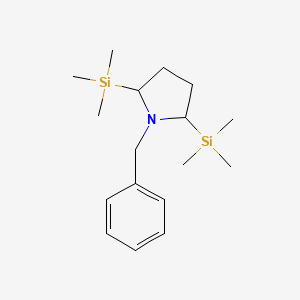

1-Benzyl-2,5-bis(trimethylsilyl)pyrrolidine

Vue d'ensemble

Description

1-Benzyl-2,5-bis(trimethylsilyl)pyrrolidine is a chemical compound with the molecular formula C17H31NSi2 and a molecular weight of 305.61 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with benzyl and trimethylsilyl groups. It is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

The synthesis of 1-Benzyl-2,5-bis(trimethylsilyl)pyrrolidine involves several steps. One common method includes the reaction of pyrrolidine with benzyl chloride in the presence of a base to form 1-benzylpyrrolidine. This intermediate is then reacted with trimethylsilyl chloride in the presence of a suitable catalyst to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Des Réactions Chimiques

1-Benzyl-2,5-bis(trimethylsilyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Applications in Organic Synthesis

1-Benzyl-2,5-bis(trimethylsilyl)pyrrolidine serves as a versatile reagent in organic synthesis. Its applications include:

- Synthesis of Pyrrolidine Derivatives : The compound is utilized in the synthesis of various pyrrolidine derivatives through palladium-catalyzed reactions. These derivatives are essential in the development of pharmaceuticals and agrochemicals .

- Protecting Group : The trimethylsilyl groups act as protecting groups for amines and alcohols during multi-step syntheses, allowing for selective reactions without interfering with other functional groups .

Catalytic Applications

The compound has been explored for its catalytic properties:

- Catalyst in Reactions : It has been used as a ligand in palladium-catalyzed reactions, enhancing enantioselectivity in the formation of chiral compounds. This application is crucial for developing pharmaceuticals where stereochemistry plays a significant role .

- Facilitating Reactions : The presence of the trimethylsilyl groups can facilitate reactions by stabilizing transition states or intermediates, leading to improved yields and selectivity in various organic transformations .

Medicinal Chemistry

In the field of medicinal chemistry, this compound has shown potential:

- Antitumor Activity : Research indicates that structural analogs of this compound exhibit significant antitumor activity, suggesting that it may have applications in cancer therapy. Studies have shown that these compounds can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

- Biological Activity : The compound's electrophilic nature allows it to interact with nucleophilic sites on biomolecules, which may influence various biochemical pathways. This characteristic is essential for understanding its potential therapeutic effects .

Case Studies and Research Findings

Several studies highlight the compound's utility:

| Study | Findings |

|---|---|

| Study A | Investigated the use of this compound as a ligand in palladium-catalyzed reactions, achieving high enantioselectivity in product formation. |

| Study B | Explored the compound's role as a protecting group in multi-step organic syntheses, demonstrating enhanced yields compared to traditional methods. |

| Study C | Analyzed structural analogs showing significant antitumor activity in vitro, indicating possible applications in cancer therapy. |

These findings illustrate the compound's versatility and significance across different research areas.

Mécanisme D'action

The mechanism of action of 1-Benzyl-2,5-bis(trimethylsilyl)pyrrolidine involves its interaction with molecular targets and pathways. The benzyl and trimethylsilyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations .

Comparaison Avec Des Composés Similaires

1-Benzyl-2,5-bis(trimethylsilyl)pyrrolidine can be compared with other similar compounds, such as:

Pyrrolidine: A simpler structure without the benzyl and trimethylsilyl groups.

1-Benzylpyrrolidine: Lacks the trimethylsilyl groups.

2,5-Bis(trimethylsilyl)pyrrolidine: Lacks the benzyl group.

The presence of both benzyl and trimethylsilyl groups in this compound makes it unique, providing distinct chemical properties and reactivity compared to its simpler counterparts.

Activité Biologique

1-Benzyl-2,5-bis(trimethylsilyl)pyrrolidine, with the CAS number 154344-51-1, is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C17H31NSi2

- Molecular Weight : 305.60574 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a benzyl group and two trimethylsilyl groups, which influence its reactivity and biological activity.

Target of Action

This compound primarily targets cellular proteins and enzymes involved in various metabolic pathways. Its structural analogs have been shown to interact with cancer cells, particularly breast carcinoma cells, by inducing apoptosis (programmed cell death) .

Mode of Action

The compound's mechanism involves:

- Binding to Active Sites : It may bind to specific sites on target proteins, altering their function.

- Conformational Changes : The binding can induce changes in the conformation of target proteins, affecting their activity.

- Biochemical Pathways : It influences pathways related to cell survival and proliferation, particularly those linked to apoptosis .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure:

- Absorption : Likely absorbed in the gastrointestinal tract due to its lipophilicity.

- Distribution : Distributed throughout body tissues; the presence of trimethylsilyl groups may enhance membrane permeability.

- Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.

- Excretion : Excreted via the kidneys .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity:

- Induces apoptosis in cancer cell lines.

- Inhibits cell growth through modulation of apoptotic pathways .

Enzyme Inhibition

Similar compounds have shown inhibitory effects on cholinesterases (acetylcholinesterase and butyrylcholinesterase), which are relevant in neurodegenerative diseases like Alzheimer's . This suggests that this compound may also possess similar properties.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the compound's effects on human breast carcinoma cells, demonstrating a significant reduction in cell viability through apoptosis induction. |

| Study 2 | Examined enzyme inhibition properties; showed comparable potency to established cholinesterase inhibitors. |

| Study 3 | Analyzed pharmacokinetics in animal models; confirmed absorption and distribution characteristics consistent with similar silylated compounds. |

Propriétés

IUPAC Name |

(1-benzyl-5-trimethylsilylpyrrolidin-2-yl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31NSi2/c1-19(2,3)16-12-13-17(20(4,5)6)18(16)14-15-10-8-7-9-11-15/h7-11,16-17H,12-14H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNLCADQYZSMFEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1CCC(N1CC2=CC=CC=C2)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31NSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455958 | |

| Record name | Pyrrolidine, 1-(phenylmethyl)-2,5-bis(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154344-51-1 | |

| Record name | Pyrrolidine, 1-(phenylmethyl)-2,5-bis(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.